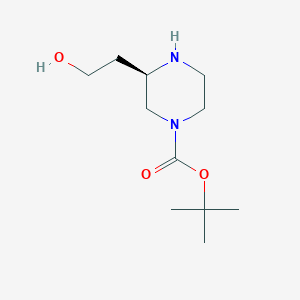
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, also known as TBHEP, is an organic compound derived from piperazine and tert-butyl alcohol. It is a colorless, water-soluble, and odorless compound with a molecular weight of 189.24 g/mol. TBHEP has been widely studied for its various applications in the fields of organic synthesis, drug delivery, and biochemistry.
科学研究应用
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate has been widely studied for its various applications in the fields of organic synthesis, drug delivery, and biochemistry. It has been used in the synthesis of various compounds, such as amino acids, peptides, and polymers. It has also been used as a drug delivery system for various drugs, such as antibiotics and antineoplastic agents. In addition, this compound has been used in the study of various biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.
作用机制
The mechanism of action of (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is not well understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. In addition, this compound may also interact with other proteins, such as receptors and ion channels, to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as serine proteases, cytochrome P450 enzymes, and DNA polymerases. In addition, this compound has been shown to modulate the activity of various receptors and ion channels, such as muscarinic acetylcholine receptors, voltage-gated potassium channels, and nicotinic acetylcholine receptors.
实验室实验的优点和局限性
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate has several advantages for use in lab experiments. It has a low toxicity and is relatively stable, making it suitable for use in a variety of experiments. In addition, this compound is water-soluble and has a low molecular weight, making it ideal for use in drug delivery systems. However, this compound also has some limitations. It is not very soluble in organic solvents, making it difficult to use in certain experiments. In addition, its low molecular weight can make it difficult to purify.
未来方向
Given its wide range of applications, there are many potential future directions for (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate research. These include further exploring its role in enzyme inhibition, exploring its potential for drug delivery, and exploring its potential for use in biochemistry and physiology experiments. In addition, further research could be done to explore the mechanisms of action of this compound and to develop new synthesis methods. Finally, further research could be done to explore the potential applications of this compound in other areas, such as materials science and catalysis.
合成方法
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate can be synthesized via a two-step process. The first step involves the reaction of tert-butyl alcohol and piperazine in the presence of a strong acid catalyst, such as sulfuric acid, to form an intermediate compound, this compound. The second step is the hydrolysis of the intermediate compound using a base, such as sodium hydroxide, to produce this compound. The reaction can be represented as follows:
R-OH + Piperazine → R-O-Piperazine-1-carboxylate
R-O-Piperazine-1-carboxylate + NaOH → R-OH + Piperazine-1-carboxylate
属性
IUPAC Name |
tert-butyl (3R)-3-(2-hydroxyethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQSSQQQKLJLPA-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
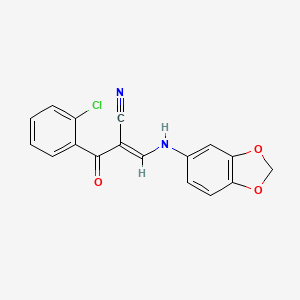
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2457551.png)
![N-(4-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2457552.png)
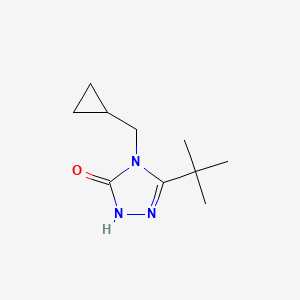
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2457556.png)
![1-benzyl-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457557.png)
![N-(4-fluorobenzyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2457559.png)
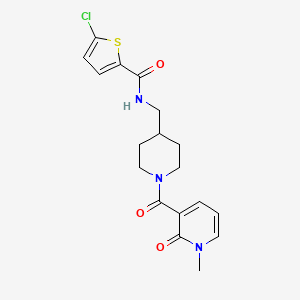
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2457561.png)
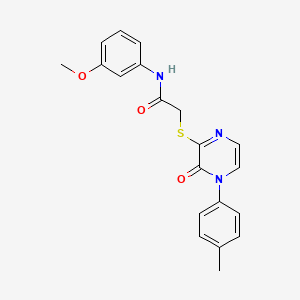
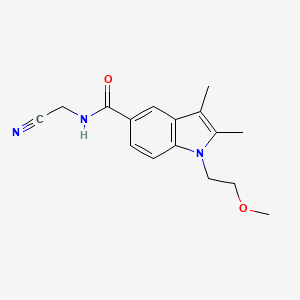
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2457568.png)
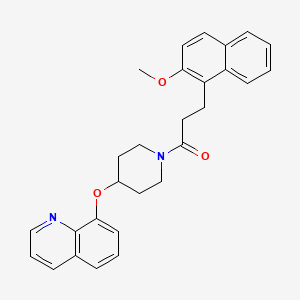
![Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2457570.png)
